molecular formula C21H25N3O B2935036 2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide CAS No. 700849-98-5

2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide

Cat. No. B2935036
CAS RN: 700849-98-5
M. Wt: 335.451
InChI Key: NOZVNKDJPRZSDI-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids, carboxylic acid derivatives, or aldehydes . The specific synthesis pathway for “2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide” is not available in the literature I have access to.

Scientific Research Applications

Analgesic Research

Phenampromide is structurally related to fentanyl, a potent opioid analgesic. Due to its structural similarities, it can be used in research to develop new analgesics with potentially better safety profiles or efficacy. Studies on analogs like Phenampromide help in understanding the binding affinity and activation of opioid receptors .

Neuropharmacology

In neuropharmacological research, compounds like Phenampromide are valuable for studying the effects of synthetic opioids on the nervous system. This includes investigating their potential to cause addiction, their interaction with various neurotransmitters, and their overall impact on brain function .

Toxicology

Phenampromide can be used in toxicological studies to understand the metabolic pathways and potencies of new fentanyl analogs. This is crucial for identifying the risks associated with new synthetic opioids, including their potential for overdose and the development of antidotes .

Forensic Science

In forensic science, Phenampromide can be used as a reference substance to identify unknown compounds in toxicology reports, especially in cases of drug abuse or poisoning. Its detailed metabolic profile aids in the accurate detection and quantification of similar substances .

Chemical Synthesis

The chemical structure of Phenampromide, with its benzodiazole and propanamide groups, makes it an interesting candidate for synthetic chemists. It can be used to study different synthetic routes and chemical reactions, potentially leading to the discovery of new synthetic methods .

Pharmacokinetics

Research on Phenampromide can provide insights into the pharmacokinetics of similar compounds. This includes absorption, distribution, metabolism, and excretion (ADME) studies, which are essential for drug development and understanding how drugs move through the body .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on the development of new benzimidazole derivatives with improved pharmacological properties .

properties

IUPAC Name

2-methyl-N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-15(2)21(25)22-14-13-20-23-18-11-7-8-12-19(18)24(20)16(3)17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZVNKDJPRZSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide

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